2-Hydroxycarbazole

Descripción general

Descripción

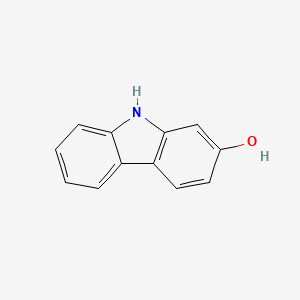

2-Hydroxycarbazole is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₉NO. It is structurally related to carbazole, featuring a hydroxyl group at the second position of the carbazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxycarbazole can be synthesized through several methods. One common approach involves the hydrogen oxidation of carbazole. In this method, carbazole reacts with a basic oxidizing agent, such as hydrogen peroxide or benzyl peroxide, to form this compound . Another method involves the reaction of a diphenylamine derivative with a base at elevated temperatures in the presence of water or an organic solvent .

Industrial Production Methods: Industrial production of this compound typically involves the Kolbe-Schmitt reaction. In this process, this compound is subjected to carboxylation using carbon dioxide under high pressure and temperature conditions. The reaction is carried out in alcoholic solvents with the exclusion of water to achieve higher yields and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxycarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydro derivatives.

Substitution: It undergoes electrophilic substitution reactions, such as N-alkylation and N-acylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in the presence of bases like sodium hydride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydro derivatives.

Substitution: N-alkylated and N-acylated products.

Aplicaciones Científicas De Investigación

Fluorescence Sensors

Overview

2-Hydroxycarbazole has been extensively studied for its potential as a fluorescent sensor. The compound exhibits native fluorescence properties, which can be enhanced by incorporating hydrogen bonding donor groups. This characteristic makes it suitable for the detection of halide anions, such as fluoride and chloride.

Key Findings

- Synthesis and Mechanism : Researchers have developed a method for synthesizing this compound derivatives using palladium-promoted cyclodehydrogenation under microwave irradiation. This method allows for the efficient incorporation of functional groups that enhance anion recognition through hydrogen bonding interactions .

- Fluorescent Response : The synthesized derivatives demonstrated a strong ability to recognize halide anions due to their unique photophysical properties. The interaction between the anions and the hydroxyl group of this compound leads to significant changes in fluorescence intensity, making it a promising candidate for environmental monitoring applications .

Pharmacological Applications

Calcium Mobilization Studies

this compound has been identified as a potent agent for inducing calcium release in biological systems. This property is particularly relevant in pharmacological research focused on calcium signaling pathways.

- Mechanism of Action : The compound triggers calcium release in a concentration-dependent manner via specific mechanisms that are distinct from traditional calcium mobilizing agents . This feature suggests potential therapeutic applications in conditions where calcium signaling is disrupted.

Synthetic Chemistry

Oxidative Coupling Reactions

The compound has been employed in synthetic chemistry, specifically in oxidative coupling reactions facilitated by vanadium catalysts. This application highlights its utility in the development of complex organic molecules.

- Regioselectivity : Studies have shown that this compound can undergo regioselective oxidative coupling to yield various substituted products with good selectivity for ortho-ortho' coupling . This reaction is valuable for creating diverse chemical structures that can serve as intermediates in pharmaceutical synthesis.

Bioconversion Studies

Microbial Metabolism

Research has also explored the microbial metabolism of this compound, revealing insights into its bioconversion pathways.

- Metabolite Production : In studies involving Aspergillus flavus, this compound was metabolized to form several hydroxylated products, including 1-, 2-, and 3-hydroxycarbazoles. These metabolites exhibit strong antioxidant properties and potential therapeutic benefits .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Hydroxycarbazole involves its interaction with various molecular targets and pathways. One of the principal mechanisms is its ability to inhibit the JAK/STAT signaling pathway, which is essential for cell differentiation, proliferation, development, apoptosis, and inflammation . This inhibition can lead to antiproliferative effects on different types of tumoral cells .

Comparación Con Compuestos Similares

2-Hydroxycarbazole is structurally related to other carbazole derivatives, such as:

- 4-Hydroxycarbazole

- 3,6-Dibromocarbazole

- 11H-Benzo[a]carbazole

Uniqueness: What sets this compound apart is its specific hydroxyl group position, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with particular biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-Hydroxycarbazole is an important derivative of carbazole, a compound that has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound (C₁₂H₉NO) features a hydroxyl group (-OH) attached to the second carbon of the carbazole ring system. This structure allows for various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the growth inhibition of this compound on different cancer cell lines, including MDA-MB-231 (breast cancer) and TCC-SUP (bladder cancer). The results are summarized in Table 1:

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.5 |

| TCC-SUP | 0.6 | |

| Other Compounds | MDA-MB-231 | Varies |

| TCC-SUP | Varies |

The data indicate that this compound exhibits potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged:

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

- Interaction with Enzymes : Studies suggest that this compound interacts with cytochrome P450 enzymes, influencing cellular proliferation and apoptosis pathways .

Biotransformation and Toxicity

Interestingly, this compound has also been identified as a metabolite produced by certain filamentous fungi during the biotransformation of carbazole. For instance, Cunninghamella elegans effectively converted carbazole into this compound, demonstrating its potential role in bioremediation processes .

This biotransformation process is significant as it indicates that while carbazole itself has documented mutagenic and toxic properties, its hydroxylated derivative may not exhibit similar toxicity levels, as shown by studies indicating no increase in toxicity towards Artemia franciscana post-culture extracts .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Anticancer Activity : Effective against various cancer cell lines through mechanisms including apoptosis induction.

- Antioxidant Activity : Potential to mitigate oxidative stress.

- Biotransformation : Acts as a metabolite in fungal bioremediation processes.

Propiedades

IUPAC Name |

9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGDZPXOZATKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235340 | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-79-3 | |

| Record name | 2-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxycarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-hydroxycarbazole has been shown to induce calcium release from the sarcoplasmic reticulum, the main calcium store in muscle cells. This effect is mediated by the activation of ryanodine receptors (RyRs), specifically the type 2 RyR found in cardiac muscle. [] While the exact mechanism of action is not fully understood, this compound appears to bind to RyRs at a site distinct from ryanodine and caffeine. [] This interaction leads to the opening of the RyR channel, allowing calcium ions to flow out of the sarcoplasmic reticulum and into the cytoplasm. This increase in cytoplasmic calcium levels can then trigger a variety of downstream effects, including muscle contraction.

A:

- Spectroscopic Data: Specific spectroscopic data can be found in various publications and databases. Key data often includes:

ANone: While detailed studies on material compatibility and stability are limited in the provided research, some insights can be gleaned:

- Photostability: 2-acyloxycarbazoles, derivatives of this compound, exhibit interesting photochemical properties. Upon UV irradiation, they undergo a photo-Fries rearrangement, highlighting potential applications in organic synthesis and material science. []

- Metal Complex Formation: The ability of this compound-1-carboxylic acid to form complexes with metals like zinc and nickel suggests potential applications in material science, particularly in enhancing the photostability of materials like spironaphthoxazines. []

ANone:

- Semi-Empirical Calculations: PM3 calculations have been employed to predict the reactivity of carbazole and its derivatives, including this compound, in chlorination reactions. These calculations provide insights into the electronic properties and reactivity of these compounds. []

- Quantum Mechanical Studies: In the context of vanadium-catalyzed oxidative coupling, quantum mechanical studies have been used to investigate the mechanism of the reaction, including the role of this compound as a substrate. []

ANone: Several studies provide insights into the SAR of this compound and its analogs:

- Tyrosinase Inhibition: SAR studies with hydroxyindoles, including this compound, revealed the importance of the position of the phenolic hydroxy group for potent inhibition of human melanoma tyrosinase. Notably, 6-hydroxyindole exhibited the strongest inhibitory activity, suggesting that the position of the hydroxyl group is crucial for interacting with the enzyme's active site. []

- Nitric Oxide Inhibition: A study investigating the nitric oxide inhibitory activity of carbazole alkaloids from Murraya tetramera, including compounds structurally related to this compound, found that several of these alkaloids exhibited potent inhibitory effects, highlighting the potential of this class of compounds as anti-inflammatory agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.